2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL
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Overview
Description
2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol typically involves the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of oxirane and an amine in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxides, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure with an ethan-1-ol moiety instead of propan-2-ol.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring instead of an aminomethyl group.
3-(Oxolan-2-yl)propan-1-ol: Similar structure with a propan-1-ol moiety instead of propan-2-ol.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and an oxolane ring allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2,10)8(5-9)3-4-11-6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
VGMBHNGOJRGEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOC1)CN)O |
Origin of Product |
United States |
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